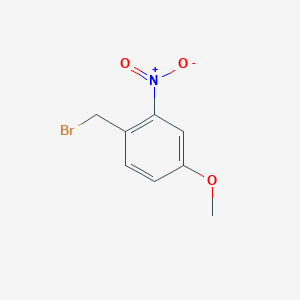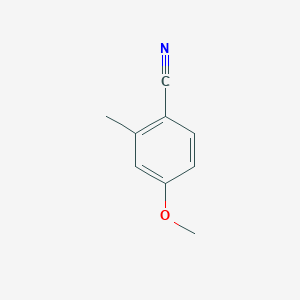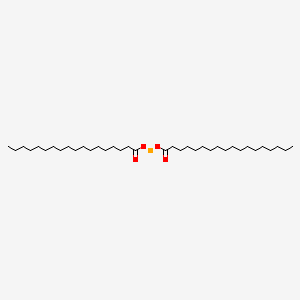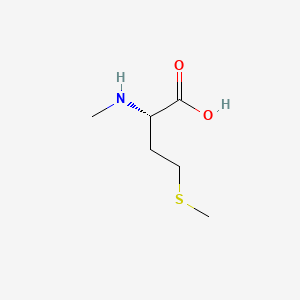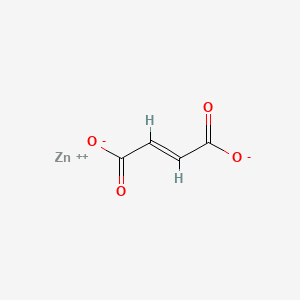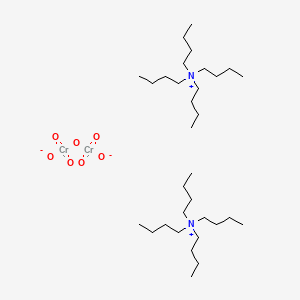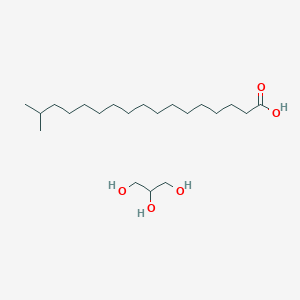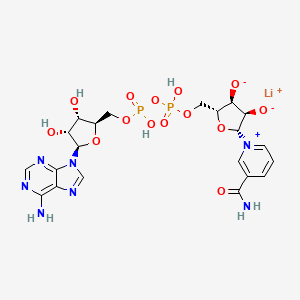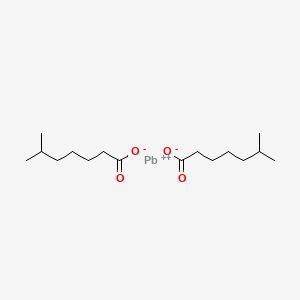![molecular formula C7H5N3O2 B1588114 5H-ピロロ[2,3-b]ピラジン-7-カルボン酸 CAS No. 502141-03-9](/img/structure/B1588114.png)
5H-ピロロ[2,3-b]ピラジン-7-カルボン酸
概要
説明
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and organic materials .
科学的研究の応用
Chemistry: In chemistry, 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is used as a building block for synthesizing more complex molecules.
Biology: This compound has shown significant biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. It is used in biological research to study these activities and develop new therapeutic agents .
Medicine: In medicine, 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is explored for its potential as a drug candidate. Its kinase inhibitory properties make it a promising compound for developing treatments for various diseases, including cancer and inflammatory disorders .
Industry: Industrially, this compound is used in the production of pharmaceuticals and other bioactive molecules. Its versatility and biological activities make it a valuable component in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves the following steps :
Reduction Reaction: 5-nitropyrrolo[2,3-b]pyrazine is reduced to 5-aminopyrrolo[2,3-b]pyrazine.
Cyanation Reaction: 5-aminopyrrolo[2,3-b]pyrazine reacts with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine.
Acid Hydrolysis: Tricyanopyrrolo[2,3-b]pyrazine undergoes acid hydrolysis to yield 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure consistency and safety.
化学反応の分析
Types of Reactions: 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, which have different biological and chemical properties .
作用機序
The mechanism of action of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an ATP-competitive inhibitor of Janus kinase 3 (JAK3), which is involved in various signaling pathways related to immune response and cell growth . By inhibiting JAK3, this compound can modulate these pathways and exert its biological effects.
類似化合物との比較
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine derivatives: These derivatives have different biological activities compared to 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.
Uniqueness: 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is unique due to its potent kinase inhibitory properties, particularly against JAK3. This makes it a valuable compound for developing targeted therapies for diseases involving kinase dysregulation .
特性
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXHWZHCSSQBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418332 | |
| Record name | 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502141-03-9 | |
| Record name | 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

